molecular formula C23H22ClN3OS B2861589 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea CAS No. 1024523-16-7

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea

Cat. No.: B2861589
CAS No.: 1024523-16-7
M. Wt: 423.96
InChI Key: YLPMTRHXNXAINZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea is an organic compound that features a thiourea group bonded to a 4-chlorobenzoyl and a 4-((isopropyl)phenylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea typically involves the reaction of 4-chlorobenzoyl chloride with 4-((isopropyl)phenylamino)phenylthiourea under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: A precursor in the synthesis of 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea.

    4-((Isopropyl)phenylamino)phenylthiourea: Another precursor used in the synthesis.

    Thiourea derivatives: Compounds with similar thiourea groups but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-chloro-N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-16(2)27(20-6-4-3-5-7-20)21-14-12-19(13-15-21)25-23(29)26-22(28)17-8-10-18(24)11-9-17/h3-16H,1-2H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPMTRHXNXAINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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